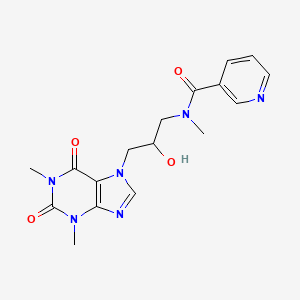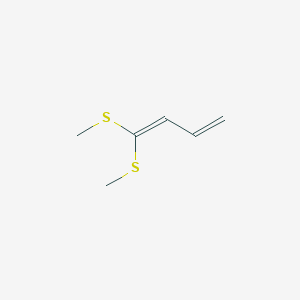
1,3-Butadiene, 1,1-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiene, 1,1-bis(methylthio)- is an organic compound with the molecular formula C6H10S2 It is a derivative of 1,3-butadiene, where two methylthio groups are attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,1-bis(methylthio)- can be synthesized via the [2,3]sigmatropic rearrangement of dithiocarbenes. The process involves the thermolysis of sodium salts of S-allyl-S’-methyldithiocarbonate tosylhydrazones, followed by methylation. This method provides good yields of the desired compound .
Industrial Production Methods
While specific industrial production methods for 1,3-butadiene, 1,1-bis(methylthio)- are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,3-Butadiene, 1,1-bis(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-butadiene, 1,1-bis(methylthio)- involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, forming stable adducts with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable adducts is a key feature .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: The parent compound, which lacks the methylthio groups.
1,3-Butadiene, 3-methyl-1,1-bis(methylthio)-: A similar compound with an additional methyl group on the third carbon atom.
1,3-Butadiene, 1,1-bis(ethylthio)-: A derivative with ethylthio groups instead of methylthio groups.
Uniqueness
1,3-Butadiene, 1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups enhance the compound’s stability and reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
66612-70-2 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)buta-1,3-diene |
InChI |
InChI=1S/C6H10S2/c1-4-5-6(7-2)8-3/h4-5H,1H2,2-3H3 |
InChI Key |
SSMSVKARTZZEKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC=C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
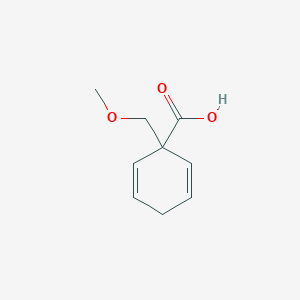
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
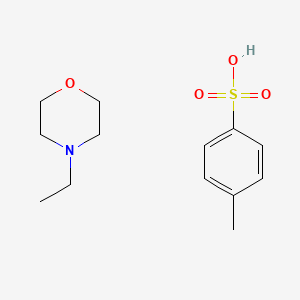

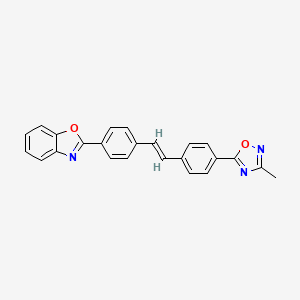
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
